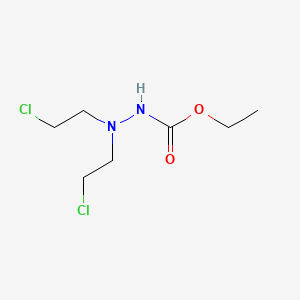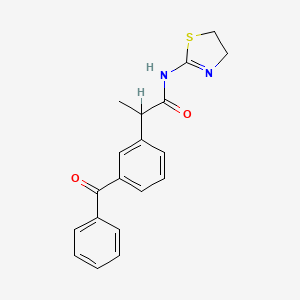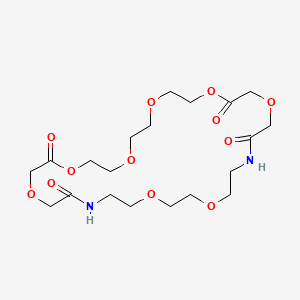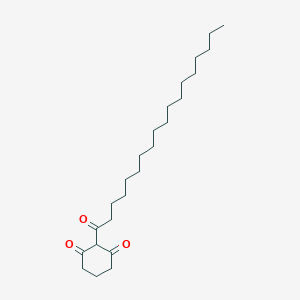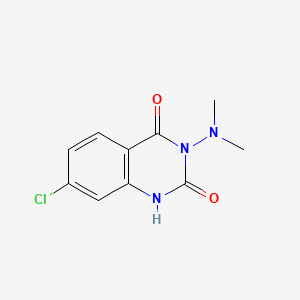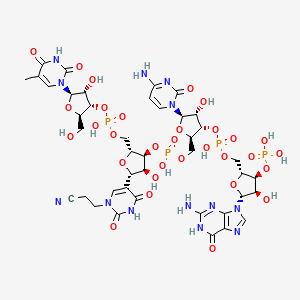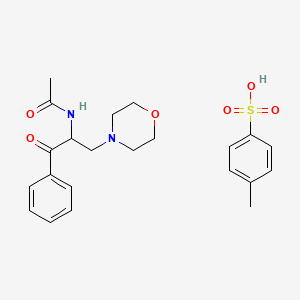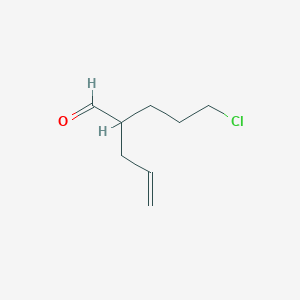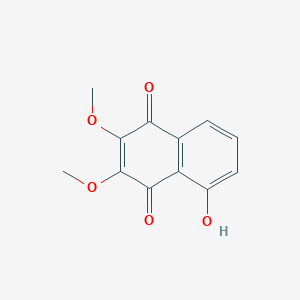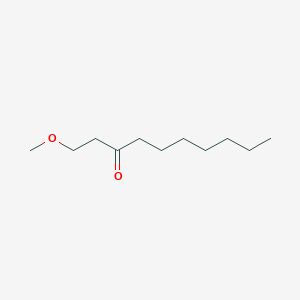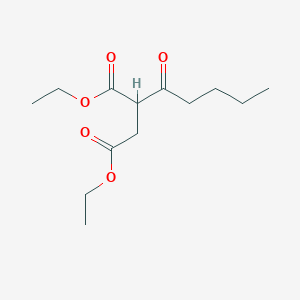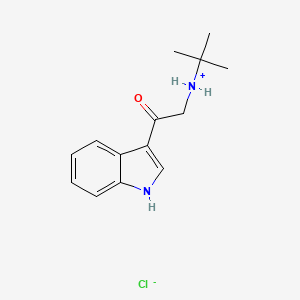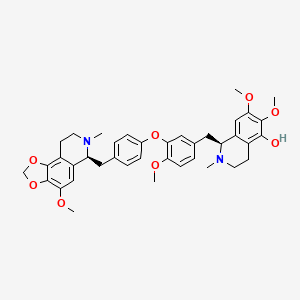
5-Isoquinolinol, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-((4-methoxy-3-(4-(((6S)-6,7,8,9-tetrahydro-4-methoxy-7-methyl-1,3-dioxolo(4,5-f)isoquinolin-6-yl)methyl)phenoxy)phenyl)methyl)-2-methyl-, (1S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thalistine involves complex organic reactions, typically starting from simpler isoquinoline derivatives. The exact synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of thalistine is not widely documented, suggesting that it may be produced on a smaller scale for research purposes rather than large-scale industrial applications.
化学反応の分析
Types of Reactions
Thalistine can undergo various chemical reactions, including:
Oxidation: Thalistine can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in thalistine.
Substitution: Thalistine can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce simpler alkaloid structures.
科学的研究の応用
Thalistine has several applications in scientific research, including:
Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new chemical processes and materials.
作用機序
The mechanism of action of thalistine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
類似化合物との比較
Similar Compounds
Thalistine is structurally similar to other bisbenzylisoquinoline alkaloids such as:
- Thalifaberine
- Thalirecebine
- Neothalfine
- Thaliatrine
Uniqueness
What sets thalistine apart from these similar compounds is its unique combination of functional groups and its specific biological activities. Each bisbenzylisoquinoline alkaloid has distinct properties that make it suitable for different applications.
特性
CAS番号 |
75352-25-9 |
|---|---|
分子式 |
C39H44N2O8 |
分子量 |
668.8 g/mol |
IUPAC名 |
(1S)-6,7-dimethoxy-1-[[4-methoxy-3-[4-[[(6S)-4-methoxy-7-methyl-8,9-dihydro-6H-[1,3]dioxolo[4,5-f]isoquinolin-6-yl]methyl]phenoxy]phenyl]methyl]-2-methyl-3,4-dihydro-1H-isoquinolin-5-ol |
InChI |
InChI=1S/C39H44N2O8/c1-40-15-13-26-28(20-34(44-4)38(46-6)36(26)42)31(40)18-24-9-12-32(43-3)33(19-24)49-25-10-7-23(8-11-25)17-30-29-21-35(45-5)39-37(47-22-48-39)27(29)14-16-41(30)2/h7-12,19-21,30-31,42H,13-18,22H2,1-6H3/t30-,31-/m0/s1 |
InChIキー |
OLUBXTYZCRTRJK-CONSDPRKSA-N |
異性体SMILES |
CN1CCC2=C3C(=C(C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3 |
正規SMILES |
CN1CCC2=C3C(=C(C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C(=C7CCN6C)O)OC)OC)OC)OC)OCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


